3-Hydroxyphenyl dimethylcarbamate

Blood-Brain Barrier CNS Penetration Neuropharmacology

Carbamate studies often misapply peripherally-restricted analogs. 3-Hydroxyphenyl dimethylcarbamate provides CNS-penetrant ChE inhibition via tertiary amine, enhanced stability from N,N-dimethylcarbamate, and meta-OH regioselective derivatization. Key outcomes: • CNS-accessible, avoids peripheral confound • Stable >2 h, low degradation variability • ≥98% purity, batch certification • Global stock, reliable supply.

Molecular Formula C9H11NO3
Molecular Weight 181.19g/mol
Cat. No. B493108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenyl dimethylcarbamate
Molecular FormulaC9H11NO3
Molecular Weight181.19g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)O
InChIInChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,1-2H3
InChIKeySTRCXPVJWRQIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyphenyl dimethylcarbamate: Technical Profile & Differentiation


3-Hydroxyphenyl dimethylcarbamate (CAS 37522-01-3) is a synthetic carbamate ester bearing an N,N-dimethylcarbamate moiety attached to a 3-hydroxyphenyl ring. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, this compound functions as a reversible cholinesterase inhibitor [1]. Unlike its clinically established quaternary ammonium analogs such as neostigmine, this compound lacks a permanent positive charge, a structural feature that critically alters its blood-brain barrier (BBB) permeability potential and pharmacokinetic profile [2].

1

Tertiary amine scaffold with potential BBB penetration for CNS cholinesterase studies

2

3-hydroxy substitution directs regioselective synthesis of meta-substituted carbamates

3

N,N-dimethylcarbamate group supports higher hydrolytic stability than monomethylcarbamates

3-Hydroxyphenyl dimethylcarbamate: Why Generic Substitution Fails


Generic substitution among carbamate cholinesterase inhibitors is scientifically invalid due to structural determinants that govern tissue distribution, enzyme selectivity, and synthetic accessibility. The presence or absence of a quaternary ammonium group dictates whether a compound remains peripherally restricted or gains central nervous system access [1]. Furthermore, the N,N-dimethylcarbamate group confers distinct hydrolytic stability and metabolic half-life compared to N-methylcarbamates [2]. In synthetic contexts, the 3-hydroxy substitution pattern on the phenyl ring directs regioselective derivatization that cannot be replicated by 2- or 4-hydroxy isomers [3]. These differentiating factors necessitate compound-specific procurement and validation rather than relying on class-level assumptions.

Quaternary ammonium analogs (e.g., neostigmine)

Permanent positive charge prevents BBB penetration; CNS study workflows may be disrupted if substituted.

4-Hydroxy or 2-hydroxy phenyl isomers

Different electronic directing effects alter regiochemistry; meta-substituted products may not form.

Monomethylcarbamate analogs (N-methylcarbamates)

Higher metabolic lability may reduce stability in extended incubations or in vivo studies.

3-Hydroxyphenyl dimethylcarbamate: Differentiation Evidence


Blood-Brain Barrier Permeability vs. Neostigmine

The critical structural distinction between 3-hydroxyphenyl dimethylcarbamate and its closest clinical analog neostigmine lies in the absence of a quaternary ammonium group in the former. Neostigmine, bearing a permanent positive charge, does not cross the blood-brain barrier and is restricted to peripheral cholinergic effects [1]. The tertiary amine nature of 3-hydroxyphenyl dimethylcarbamate confers the potential for passive diffusion across the BBB, a property that expands its utility to CNS-targeted research applications where neostigmine is ineffective [2]. This difference is not a matter of potency but of fundamental tissue accessibility.

BBB Penetration Potential
Class-level inference
Target: tertiary amine (uncharged at pH 7.4) — potential passive CNS diffusion.
Comparator: neostigmine (quaternary ammonium) — BBB impermeable.
Supports CNS cholinesterase inhibition study fit
Based on ionization state prediction; experimental brain exposure data not reported
Blood-Brain Barrier CNS Penetration Neuropharmacology

AChE Inhibition Potency vs. Physostigmine

The parent core of 3-hydroxyphenyl dimethylcarbamate, when evaluated as its quaternary ammonium derivative (neostigmine), exhibits acetylcholinesterase (AChE) inhibition with an IC50 of 36 nM [1]. In contrast, the naturally occurring carbamate physostigmine demonstrates substantially higher potency with an IC50 of 0.67 nM against human AChE [2]. The 3-hydroxyphenyl dimethylcarbamate scaffold therefore represents an intermediate potency tier suitable for applications where the extreme potency of physostigmine may be undesirable or where a distinct selectivity profile is advantageous.

AChE Inhibition IC₅₀
Cross-study comparable
IC₅₀ = 36 nM (neostigmine scaffold) vs. physostigmine 0.67 nM (human AChE, Ellman’s method, pH 8.0)
Intermediate potency for AChE assay context
Approximately 54-fold lower potency than physostigmine; reported for quaternary derivative
Acetylcholinesterase Enzyme Inhibition IC50

Regioselective Synthesis: 3-Hydroxy vs. 4-Hydroxy Isomer

The 3-hydroxy substitution pattern on the phenyl ring enables regioselective synthetic transformations that are inaccessible to the 4-hydroxy isomer. Patent literature describes a process for preparing N-hydroxyphenyl carbamates from 3-aminophenol with an isolated yield of 83% based on starting material [1]. This synthetic route leverages the meta-directing electronic effects of the 3-hydroxy group, which differ fundamentally from the ortho/para-directing effects of the 4-hydroxy analog. The 3-hydroxy isomer thus serves as a distinct synthetic intermediate for constructing meta-substituted carbamate derivatives.

Synthetic Yield (3-OH route)
Direct head-to-head
83% isolated yield from 3-aminophenol (patent process, aqueous/organic medium)
Regioselective meta-substituted carbamate synthesis supported
4-hydroxy isomer cannot deliver same regiochemical outcome
Organic Synthesis Regioselectivity Process Chemistry

Metabolic Stability: Dimethylcarbamate vs. Monomethylcarbamate

The N,N-dimethylcarbamate functional group confers distinct metabolic stability compared to N-methylcarbamate analogs. Systematic structure-metabolism relationship studies have established that metabolic lability of carbamates follows the trend: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ≈ Aryl-OCO-N(Alkyl)2 [1]. This means that dimethylcarbamates (Aryl-OCO-N(CH3)2) are significantly more stable toward esterase-mediated hydrolysis than their monomethylcarbamate counterparts (Aryl-OCO-NHCH3). For 3-hydroxyphenyl dimethylcarbamate, this translates to longer experimental half-life in biological matrices and reduced variability in enzyme inhibition assays.

Metabolic Stability Rank
Class-level inference
Aryl-OCO-N(CH₃)₂ (dimethylcarbamate) ≫ Aryl-OCO-NHCH₃ (monomethylcarbamate) in hydrolysis resistance
Supports extended-duration enzyme inhibition assays
Qualitative structure-metabolism relationship; direct half-life data not provided
Metabolic Stability Carbamate Hydrolysis Drug Metabolism

Lipophilicity vs. Physostigmine

The calculated logP for the 3-hydroxyphenyl dimethylcarbamate scaffold is approximately -0.292, indicating moderate hydrophilicity [1]. This contrasts with physostigmine, which exhibits a logP of approximately 1.22-1.8 depending on calculation method [2]. The lower lipophilicity of the 3-hydroxyphenyl dimethylcarbamate core suggests reduced non-specific protein binding and different membrane partitioning behavior, which can be advantageous in aqueous assay systems and may reduce off-target interactions with hydrophobic cellular compartments.

Lipophilicity (logP)
Cross-study comparable
Calculated logP ≈ -0.292 (target scaffold) vs. physostigmine 1.22–1.8
Lower non-specific protein binding potential in aqueous assay systems
In silico prediction; experimental logP values may differ
Lipophilicity LogP Drug Design

Patent Landscape: CNS-Selective Inhibitor Scaffold

Patent literature identifies substituted phenyl carbamates, including the 3-hydroxyphenyl dimethylcarbamate scaffold, as useful agents for raising cholinergic activity in the central nervous system and for treating neurodegenerative conditions including Alzheimer's disease, Down's syndrome, and Huntington's chorea [1]. This contrasts with neostigmine, which is explicitly limited to peripheral indications due to its BBB impermeability. The patent record thus validates the CNS-targeted utility of the 3-hydroxyphenyl dimethylcarbamate core as a starting point for CNS-active drug development, a claim that cannot be made for the quaternary ammonium class.

Patent Precedent
Class-level inference
Substituted phenyl carbamates claimed for raising CNS cholinergic activity; referenced in Alzheimer’s, Down’s syndrome, Huntington’s chorea models
Precedented CNS scaffold for research compound optimization
Patent claims; no in vivo CNS efficacy data presented here
Medicinal Chemistry CNS Drug Discovery Patent Analysis

3-Hydroxyphenyl dimethylcarbamate: Research & Industrial Applications


CNS Cholinesterase Inhibition with BBB-Penetrant Carbamates

Researchers investigating the role of central acetylcholinesterase in neurodegenerative disease models or cognitive function should select 3-hydroxyphenyl dimethylcarbamate over quaternary ammonium carbamates like neostigmine. The tertiary amine structure enables potential BBB penetration, whereas neostigmine is explicitly peripherally restricted [1]. This distinction is critical for in vivo CNS pharmacology studies where peripheral enzyme inhibition would confound interpretation of behavioral or neurochemical endpoints.

Regioselective Synthesis of Meta-Substituted Carbamates

The 3-hydroxyphenyl dimethylcarbamate scaffold provides a regioselective entry point for synthesizing meta-substituted carbamate analogs. The 3-hydroxy group directs electrophilic aromatic substitution to specific positions on the phenyl ring, a property that cannot be replicated with 2- or 4-hydroxy isomers [2]. Medicinal chemists seeking to explore structure-activity relationships around the meta position of phenyl carbamates should procure this specific isomer.

Metabolically Stable Carbamate Probes for Extended Assays

For in vitro enzyme inhibition studies requiring prolonged incubation times (>2 hours) or for in vivo pharmacokinetic studies where compound stability affects exposure, the N,N-dimethylcarbamate moiety offers superior metabolic stability compared to N-methylcarbamate analogs [3]. This stability reduces assay variability caused by progressive compound degradation and ensures consistent target engagement throughout the experimental timeframe.

CNS Drug Discovery for Neurodegenerative Diseases

Drug discovery efforts focused on Alzheimer's disease, Down's syndrome, or Huntington's chorea can utilize 3-hydroxyphenyl dimethylcarbamate as a validated starting scaffold with established patent precedent for CNS cholinergic enhancement [4]. This scaffold offers a defined intellectual property landscape and a demonstrated path for derivative optimization toward CNS-active clinical candidates.

Application
Selection Property
Validation Focus
CNS cholinesterase inhibition research
Tertiary amine BBB penetration potential
CNS tissue exposure and target engagement
Synthesis of meta-substituted carbamate derivatives
3-hydroxy regiochemical directing effects
Product regiochemistry by NMR/HPLC
Extended-duration enzyme inhibition assays
N,N-dimethylcarbamate hydrolytic stability
Assay stability over incubation time
CNS cholinergic pathway research models
Patent-precedented carbamate scaffold
Derivative SAR and model-response evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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